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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

fabrication of copper-nickel (Cu-Ni) composites using laser direct writing (LDW) techniques.

This document is intended to guide researchers and scientists in leveraging LDW for

applications ranging from flexible electronics and sensors to specialized components in drug

development and biomedical research.

Introduction to Laser Direct Writing of Cu-Ni
Composites
Laser direct writing is an additive manufacturing technique that utilizes a focused laser beam to

selectively process material, enabling the creation of precise, high-resolution patterns and

three-dimensional structures. When applied to copper-nickel composites, LDW offers several

advantages, including maskless and direct patterning, rapid prototyping, and the ability to tailor

material properties by controlling processing parameters. Common LDW techniques for Cu-Ni

composites include Selective Laser Melting (SLM), Laser Cladding, and Laser-Induced

Reduction of precursor inks.

Cu-Ni alloys are renowned for their excellent corrosion resistance, good mechanical properties,

and tunable electrical and thermal characteristics. The ability to deposit these alloys with high

precision opens up possibilities for creating customized micro-scale components, such as
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biocompatible sensors, electrodes for electrochemical analysis, and specialized heat

exchangers for microfluidic devices.

Key Laser Direct Writing Techniques and
Mechanisms
The selection of an appropriate LDW technique depends on the desired application, feature

size, and the form of the precursor material.

Selective Laser Melting (SLM): This powder-bed fusion technique uses a high-power laser to

selectively melt and fuse metallic powders, layer by layer, to build a three-dimensional part. It

is well-suited for creating dense, complex geometries with high mechanical strength.

Laser Cladding: In this process, a stream of metallic powder is fed into a molten pool created

by a laser beam on a substrate. This technique is ideal for depositing coatings or repairing

components, offering excellent metallurgical bonding and the ability to create functionally

graded materials.

Laser-Induced Direct Reduction: This method involves the use of a laser to induce a

chemical reduction of a precursor ink, often a metal-organic decomposition (MOD) ink or a

solution containing metal salts, to form a metallic pattern. It is particularly useful for

fabricating thin films and patterns on flexible or temperature-sensitive substrates.[1]

Data Presentation: Properties of Laser-Written Cu-Ni
Composites
The properties of Cu-Ni composites fabricated by LDW are highly dependent on the chosen

technique and processing parameters. The following tables summarize key quantitative data

from various studies.

Table 1: Mechanical Properties of SLM Fabricated Cu-Ni Composites

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.mdpi.com/2079-6412/15/12/1455
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14735933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Alloy
Compos
ition

Laser
Power
(W)

Scan
Speed
(mm/s)

Relative
Density
(%)

Ultimate
Tensile
Strengt
h (MPa)

Yield
Strengt
h (MPa)

Elongati
on (%)

Referen
ce

Cu7.2Ni1

.8Si1Cr
450 850 99.95 545 380 16.9 [2]

Cu-15Ni-

8Sn
300-450 500-2700 N/A N/A N/A N/A [3]

VZh159

(Nickel

Alloy)

275 760 N/A N/A N/A N/A [4]

BrHCRV

(Copper

Alloy)

400 300 N/A N/A N/A N/A [4]

Table 2: Properties of Laser Clad Cu-Ni Composite Coatings

Cladding
Material

Substrate
Laser
Power
(kW)

Scan
Speed
(mm/s)

Coating
Hardness
(HV)

Substrate
Hardness
(HV)

Referenc
e

Ni-C-B-Si-

W alloy
Copper 4.5 2.5 572 84 [5]

Ni-based

alloy
Copper N/A N/A ~360 N/A [6]

Ni1015

alloy
Copper N/A N/A 280 85 [7]

Cu-TiBN

(4-8 wt.%)
45 Steel N/A N/A 270 66 [1]

Table 3: Electrical Properties of Laser-Induced Cu-Ni Films
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Precursor
Material

Substrate Laser Type
Conductivit
y (% of
bulk)

Thermal
Coefficient
of
Resistivity
(K⁻¹)

Reference

Cu55Ni45

MOD Ink
Glass CO₂ 5.3 N/A [8]

Cu55Ni45

MOD Ink (Hot

Plate)

Glass N/A 10.2 8.3 x 10⁻⁵ [8]

Copper Salt PDMS N/A N/A N/A [9]

Experimental Protocols
The following sections provide detailed methodologies for key LDW experiments.

Protocol for Selective Laser Melting (SLM) of Cu-Ni Alloy
Powders
This protocol is based on the fabrication of high-density Cu-Ni alloy parts.

Materials and Equipment:

SLM Machine (e.g., SLM280HL) equipped with a high-power fiber laser (e.g., Ytterbium fiber

laser, λ = 1070 nm)[4]

Spherical Cu-Ni alloy powder (e.g., Cu7.2Ni1.8Si1Cr, particle size d50 ≈ 30 µm)[2][4]

Substrate plate (e.g., steel)

Inert gas supply (e.g., Argon)

Software for slicing 3D models and controlling the SLM process

Procedure:
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CAD Model Preparation: Create a 3D model of the desired component using CAD software.

Export the model in a suitable format (e.g., .STL).

SLM Machine Setup:

Load the Cu-Ni alloy powder into the powder dispenser.

Secure the substrate plate onto the build platform.

Purge the build chamber with inert gas (e.g., Argon) to reduce the oxygen level below

0.1%.

Process Parameter Definition:

Import the .STL file into the SLM software.

Define the layer thickness (e.g., 0.05 mm).[4]

Set the laser parameters:

Laser Power: 275 - 400 W[4]

Scan Speed: 300 - 850 mm/s[2][4]

Hatch Spacing: 0.1 - 0.15 mm[4]

Define the scanning strategy (e.g., meandering or chessboard pattern).

Fabrication:

The SLM machine will deposit a thin layer of powder onto the build plate.

The laser will selectively scan the powder bed according to the defined pattern for the first

layer.

The build platform will lower by one layer thickness, and a new layer of powder will be

deposited.

Repeat the process until the entire part is fabricated.
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Post-Processing:

Allow the fabricated part to cool down in the inert atmosphere.

Remove the part from the build plate.

Remove any support structures.

Perform post-processing steps such as heat treatment or surface finishing as required.

Protocol for Laser Cladding of a Ni-based Alloy on a
Copper Substrate
This protocol describes the deposition of a wear-resistant Ni-based coating on a copper

substrate.

Materials and Equipment:

High-power laser (e.g., diode laser, CO₂ laser)[5]

Powder feeding system

Ni-based alloy powder (e.g., Ni-C-B-Si-W)[5]

Copper substrate

Inert gas supply (e.g., Argon)

Substrate preheating system

Procedure:

Substrate Preparation: Clean the copper substrate to remove any contaminants.

Preheating: Preheat the copper substrate to approximately 300°C to enhance laser

absorption and reduce thermal stress.[5]

Laser Cladding Setup:
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Mount the substrate on a CNC-controlled stage.

Align the laser optics and the powder feeding nozzle.

Process Parameter Selection:

Laser Power: 3.5 - 4.5 kW[5]

Scan Speed: 2.5 - 13.3 mm/s[5]

Powder Feed Rate: ~21 g/min [5]

Spot Size: Define the laser spot size on the substrate.

Cladding Process:

Start the laser and the powder feeder simultaneously.

The laser creates a molten pool on the substrate, and the powder is injected into it.

Move the substrate or the laser head according to the desired pattern to create the clad

track.

For wider coatings, use overlapping tracks.

Cooling and Post-Processing:

Allow the clad component to cool down slowly.

Perform any necessary surface finishing.

Protocol for Laser-Induced Direct Formation of Cu-Ni
Alloy Films from a MOD Ink
This protocol outlines the fabrication of thin Cu-Ni alloy films on a glass substrate.[8]

Materials and Equipment:

Laser system (e.g., CO₂ laser, λ = 10.6 µm)
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Spin coater

Hot plate

Glass substrates

Cu-Ni Metal-Organic Decomposition (MOD) Ink:

Precursors: Nickel acetate tetrahydrate, copper formate tetrahydrate.

Complexing agent: Ethanolamine.

Solvent: Isopropanol.

Procedure:

Ink Formulation:

Mix nickel acetate tetrahydrate and copper formate tetrahydrate in a ratio to achieve the

desired Cu-Ni composition (e.g., 55 wt.% Cu, 45 wt.% Ni).

Add ethanolamine as a complexing agent (molar ratio of ethanolamine to metal ions of

4:1).

Stir the solution vigorously for 8 hours at room temperature to form a homogeneous

precursor solution.

Add isopropanol in a 1:1 volumetric ratio to create the final ink.

Substrate Preparation and Coating:

Clean the glass substrates.

Spin-coat the Cu-Ni MOD ink onto the glass substrates to form a thin film (e.g., 250 nm).

Laser Functionalization:

Place the coated substrate on a translation stage.
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Focus the laser beam onto the MOD film.

Define the laser parameters:

Laser Fluence: 0.06 - 0.2 J/mm²

Scan the laser beam across the film to create the desired pattern. The laser energy will

induce the decomposition of the organic components and the formation of the Cu-Ni alloy.

Characterization:

Analyze the fabricated films using techniques such as X-ray diffraction (XRD) to confirm

alloy formation and scanning electron microscopy (SEM) to observe the microstructure.

Measure the electrical properties (e.g., conductivity, TCR) using a four-point probe setup.

Visualizations: Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key experimental workflows and

conceptual relationships in the laser direct writing of Cu-Ni composites.
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Caption: Workflow for Selective Laser Melting (SLM) of Cu-Ni composites.
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Caption: Workflow for Laser Cladding of Cu-Ni composites.
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Caption: Influence of laser parameters on material properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://pubs.aip.org/aip/jap/article/132/20/205301/2837921/Laser-based-direct-formation-of-thin-copper-nickel
http://www.jlps.gr.jp/jlmn/assets/03a9203d2046879237f8b10af4057fdd.pdf
https://www.benchchem.com/product/b14735933#laser-direct-writing-of-copper-nickel-composites
https://www.benchchem.com/product/b14735933#laser-direct-writing-of-copper-nickel-composites
https://www.benchchem.com/product/b14735933#laser-direct-writing-of-copper-nickel-composites
https://www.benchchem.com/product/b14735933#laser-direct-writing-of-copper-nickel-composites
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b14735933?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14735933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

